

Techniques for Measuring PU141 Binding Affinity: Application Notes and Protocols

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Compound of Interest

Compound Name: PU141

Cat. No.: B12428667

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Introduction

PU141 is a selective inhibitor of the histone acetyltransferases (HATs) p300 and its paralog, CREB-binding protein (CBP)[1][2][3]. These enzymes play a crucial role in chromatin remodeling and gene transcription by acetylating histone lysine residues[1][4]. Dysregulation of p300/CBP activity is implicated in various diseases, including cancer, making them attractive therapeutic targets[1][4]. Understanding the binding affinity of small molecule inhibitors like **PU141** to p300/CBP is paramount for drug discovery and development, as it dictates the potency and selectivity of the compound.

This document provides detailed application notes and experimental protocols for measuring the binding affinity of **PU141** to its target proteins, p300 and CBP. The methodologies described include Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC). While direct experimental binding affinity data for **PU141** is not extensively available in the public domain, a computational study has reported a calculated binding free energy of -20.62 kcal/mol for **PU141** with the p300 HAT domain, suggesting a high binding affinity[1]. The following protocols are based on established methods for characterizing other small molecule inhibitors of p300/CBP and can be adapted for **PU141**.

Data Presentation: Binding Affinity of p300/CBP Inhibitors

Due to the limited availability of direct experimental binding data for **PU141**, the following table summarizes quantitative data for other known p300/CBP inhibitors to provide a reference for expected affinity ranges.

Compound	Target	Assay Method	Affinity (Kd/IC50)	Reference
A-485	p300 HAT	Biochemical Assay	IC50 = 9.8 nM	[5]
A-485	CBP HAT	Biochemical Assay	IC50 = 2.6 nM	[5]
CCS1477	p300 Bromodomain	SPR	Kd = 1.3 nM	
CCS1477	CBP Bromodomain	SPR	Kd = 1.7 nM	
I-CBP112	CBP Bromodomain	ITC	Kd = 151 nM	
I-CBP112	p300 Bromodomain	ITC	Kd = 167 nM	
C646	p300 HAT	Biochemical Assay	Ki = 400 nM	
PU139	p300 HAT	Biochemical Assay	IC50 = 5.35 μ M	[6]
PU139	CBP HAT	Biochemical Assay	IC50 = 2.49 μ M	[6]

Experimental Protocols

Fluorescence Polarization (FP) Assay

Application Note: Fluorescence Polarization is a versatile technique to measure binding events in solution. For **PU141**, a competitive FP assay can be designed where **PU141** competes with a fluorescently labeled ligand (e.g., a known peptide substrate or a fluorescently tagged

inhibitor) for binding to the p300/CBP HAT domain. The displacement of the fluorescent ligand by **PU141** results in a decrease in the polarization signal, from which the binding affinity (IC₅₀) of **PU141** can be determined.

Protocol: Competitive FP Assay for **PU141** Binding to p300/CBP

Materials:

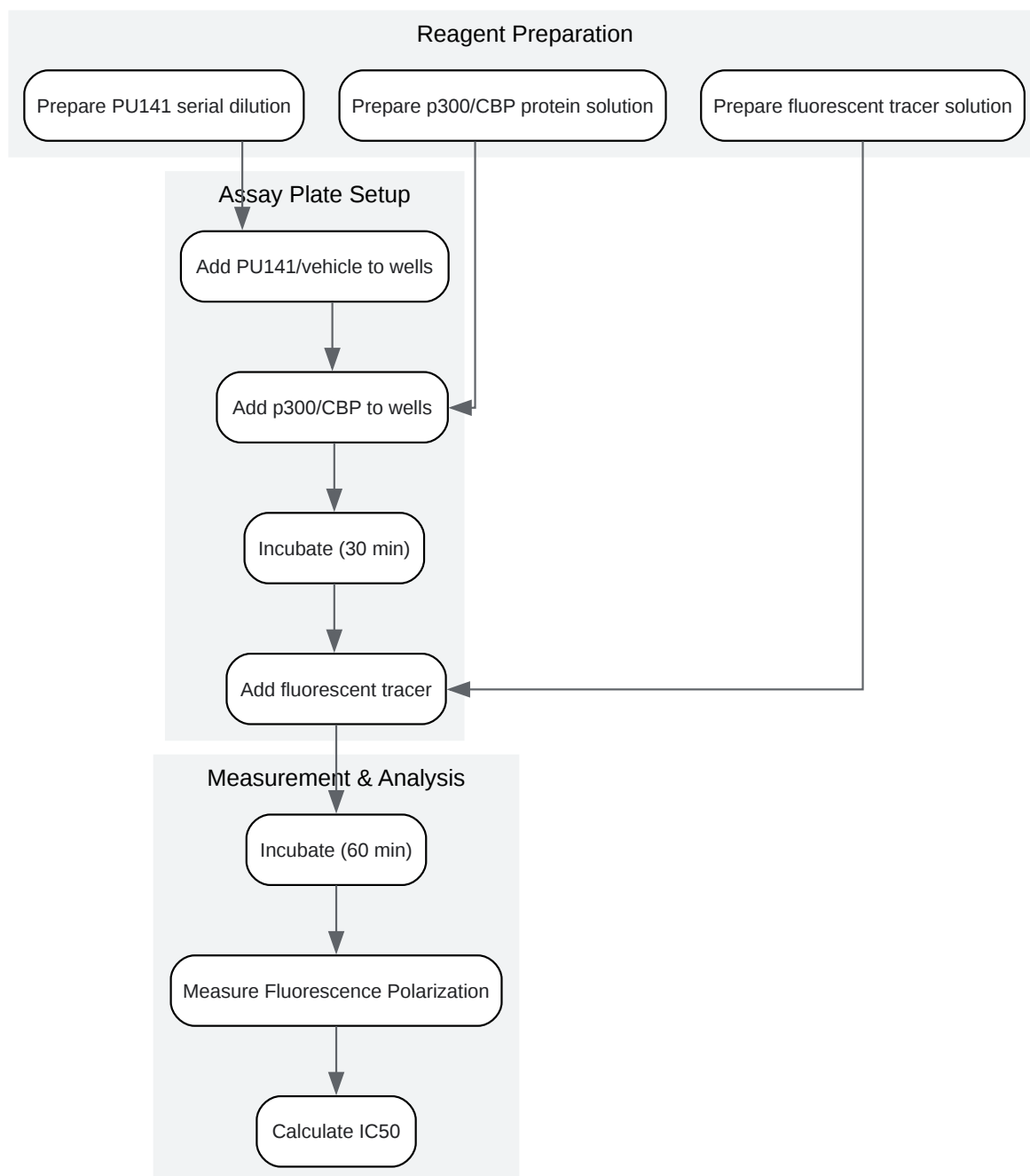
- Recombinant human p300 or CBP HAT domain (purified)
- Fluorescently labeled peptide tracer (e.g., a fluorescein-labeled histone H3 or H4 peptide)
- **PU141** compound
- Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20, 0.1% BSA
- Black, low-volume 384-well microplates
- Microplate reader with fluorescence polarization capabilities

Procedure:

- Preparation of Reagents:
 - Prepare a stock solution of **PU141** in 100% DMSO.
 - Prepare a working solution of the fluorescent tracer in Assay Buffer. The final concentration of the tracer should be in the low nanomolar range and ideally below its K_d for p300/CBP.
 - Prepare a working solution of the p300/CBP HAT domain in Assay Buffer. The optimal concentration should be determined empirically but is typically 2-3 times the K_d of the tracer.
- Assay Setup:

- Prepare a serial dilution of **PU141** in Assay Buffer containing a constant concentration of DMSO (e.g., 1%).
- In a 384-well plate, add the following to each well:
 - 5 µL of serially diluted **PU141** or vehicle control (Assay Buffer with DMSO).
 - 10 µL of p300/CBP HAT domain solution.
- Mix gently and incubate for 30 minutes at room temperature.
- Add 5 µL of the fluorescent tracer solution to all wells.
- Incubation and Measurement:
 - Mix the plate gently and incubate for 60 minutes at room temperature, protected from light.
 - Measure the fluorescence polarization on a plate reader using appropriate excitation and emission wavelengths for the fluorophore (e.g., 485 nm excitation and 535 nm emission for fluorescein).
- Data Analysis:
 - Calculate the percentage of inhibition for each **PU141** concentration.
 - Plot the percentage of inhibition against the logarithm of the **PU141** concentration.
 - Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Workflow Diagram:



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Caption: Workflow for the competitive Fluorescence Polarization assay.

Surface Plasmon Resonance (SPR)

Application Note: SPR is a label-free technique that allows for the real-time monitoring of binding kinetics (association and dissociation rates) and affinity. For **PU141**, the p300/CBP protein is typically immobilized on a sensor chip, and **PU141** is flowed over the surface as the analyte. The change in the refractive index upon binding is measured, providing quantitative information about the interaction.

Protocol: SPR Analysis of **PU141** Binding to p300/CBP

Materials:

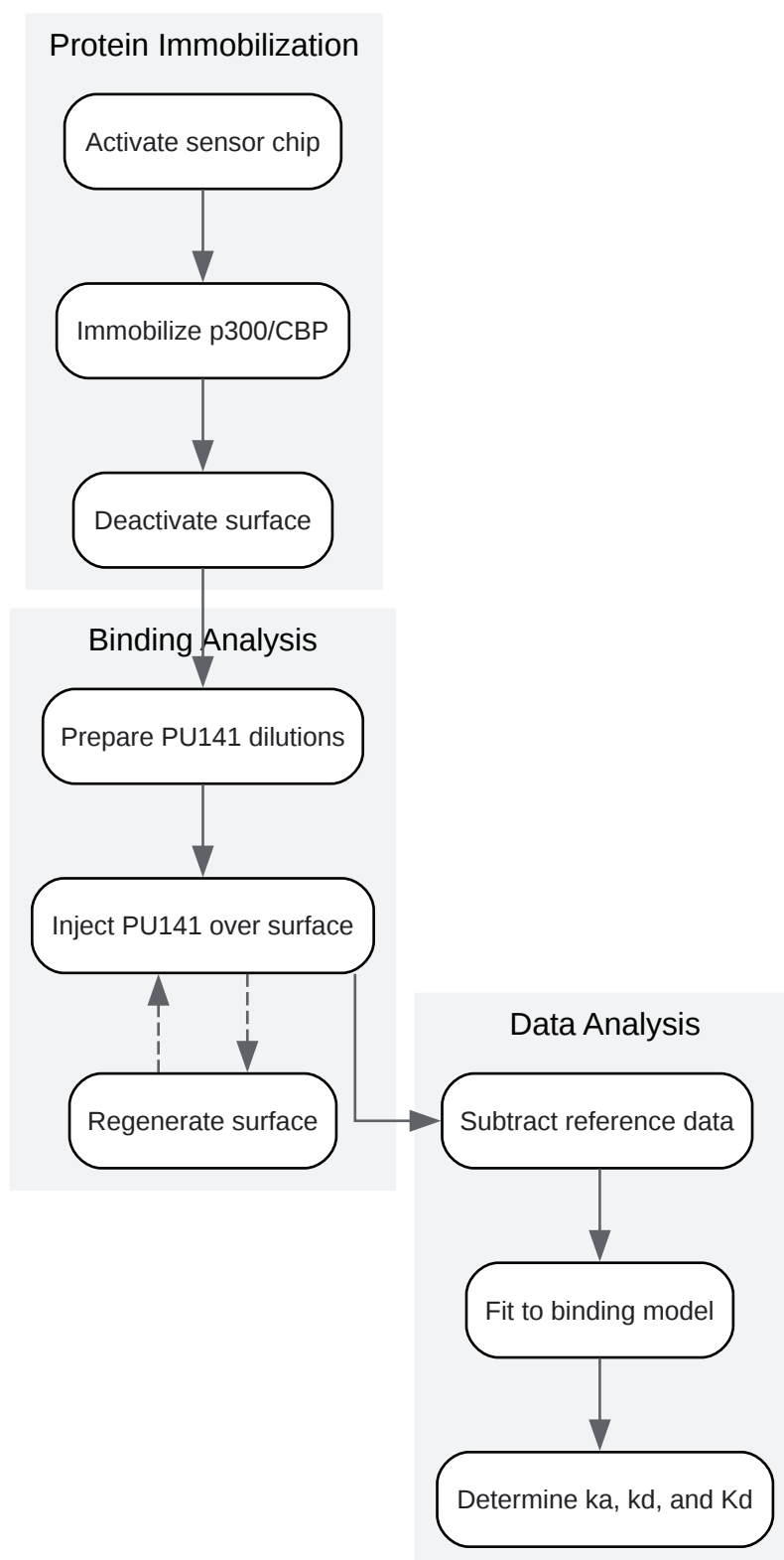
- SPR instrument (e.g., Biacore)
- CM5 sensor chip
- Amine coupling kit (EDC, NHS, ethanolamine)
- Recombinant human p300 or CBP HAT domain
- **PU141** compound
- Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
- Immobilization Buffer: 10 mM Sodium Acetate, pH 4.5
- Regeneration Solution (to be determined empirically, e.g., a short pulse of low pH glycine or high salt solution)

Procedure:

- Protein Immobilization:
 - Activate the CM5 sensor chip surface with a 1:1 mixture of EDC/NHS.
 - Inject the p300/CBP protein (diluted in Immobilization Buffer) over the activated surface to achieve the desired immobilization level (e.g., 2000-5000 RU).

- Deactivate the remaining active esters with an injection of ethanolamine.
- A reference flow cell should be prepared similarly but without protein immobilization to subtract non-specific binding.
- Binding Analysis:
 - Prepare a series of concentrations of **PU141** in Running Buffer (e.g., ranging from low nM to μ M). Include a buffer blank (0 nM **PU141**).
 - Perform a kinetic titration or single-cycle kinetics experiment by injecting the **PU141** solutions over the immobilized p300/CBP and reference surfaces at a constant flow rate.
 - Monitor the association phase during the injection and the dissociation phase during the subsequent flow of Running Buffer.
- Regeneration (if necessary):
 - If the dissociation is slow, inject the Regeneration Solution to remove bound **PU141** and prepare the surface for the next injection. The regeneration conditions must be optimized to ensure complete removal of the analyte without damaging the immobilized protein.
- Data Analysis:
 - Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.
 - Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_d).

Workflow Diagram:



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Caption: Workflow for Surface Plasmon Resonance analysis.

Isothermal Titration Calorimetry (ITC)

Application Note: ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (K_d , stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)). For **PU141**, a solution of the compound is titrated into a solution of the p300/CBP protein, and the resulting heat changes are measured.

Protocol: ITC Measurement of **PU141** Binding to p300/CBP

Materials:

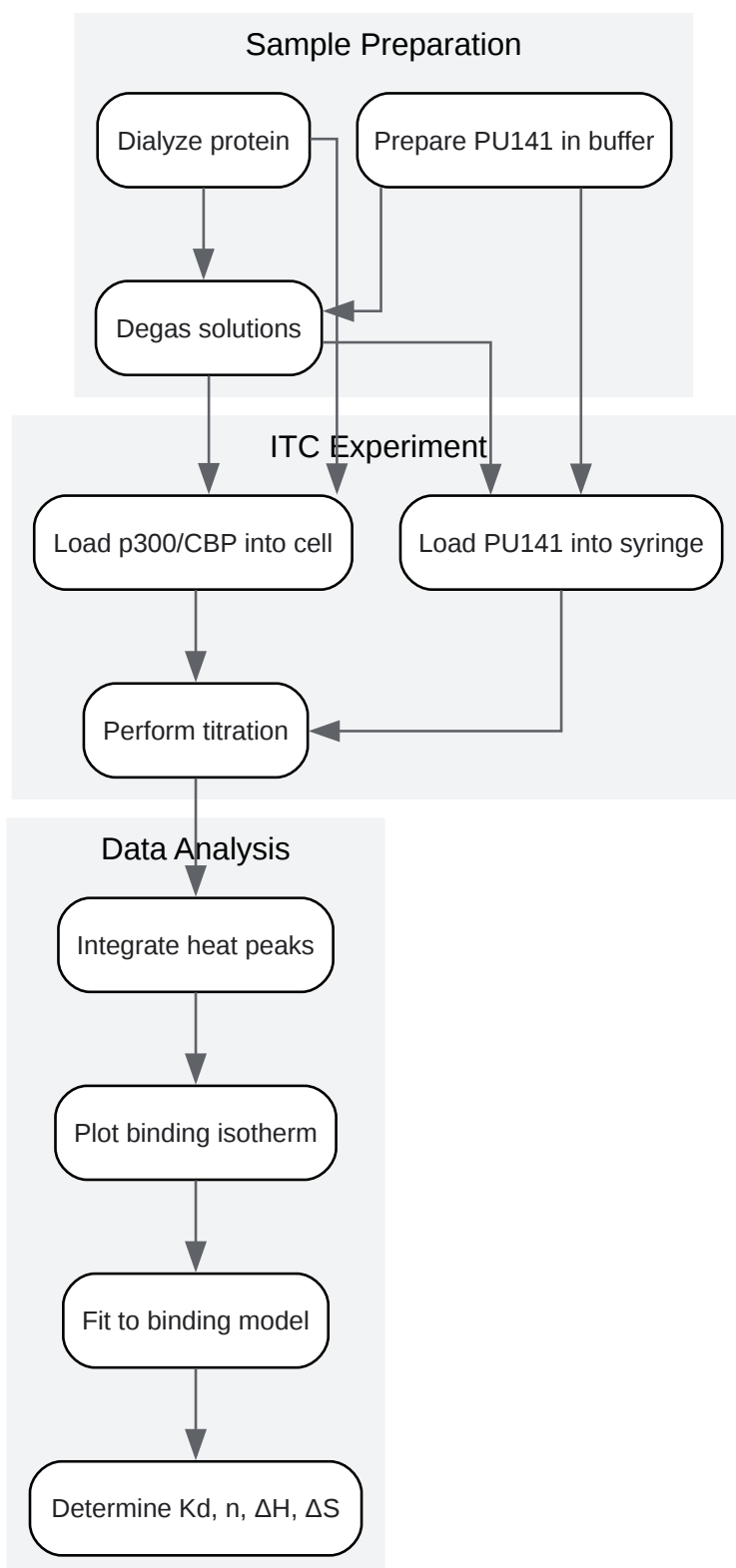
- Isothermal Titration Calorimeter
- Recombinant human p300 or CBP HAT domain
- **PU141** compound
- Dialysis Buffer: e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP. It is crucial that the buffer for the protein and the ligand are identical.
- Degasser

Procedure:

- Sample Preparation:
 - Dialyze the p300/CBP protein extensively against the Dialysis Buffer.
 - Dissolve **PU141** in the final dialysis buffer. A small amount of DMSO can be used if necessary, but the DMSO concentration must be identical in both the protein and ligand solutions.
 - Accurately determine the concentrations of both the protein and **PU141**.
 - Degas both solutions immediately before the experiment to prevent air bubbles.
- ITC Experiment Setup:

- Load the p300/CBP protein solution into the sample cell (typically at a concentration of 5-50 μM).
- Load the **PU141** solution into the injection syringe (typically at a concentration 10-20 times higher than the protein concentration).
- Set the experimental temperature (e.g., 25 $^{\circ}\text{C}$) and stirring speed.
- Titration:
 - Perform a series of small injections (e.g., 2-10 μL) of the **PU141** solution into the protein solution.
 - Allow the system to reach equilibrium after each injection, and measure the heat change.
 - Continue the injections until the binding sites are saturated, and the heat of injection is equivalent to the heat of dilution.
- Control Experiment:
 - Perform a control titration by injecting **PU141** into the buffer alone to determine the heat of dilution, which will be subtracted from the binding data.
- Data Analysis:
 - Integrate the heat flow peaks for each injection.
 - Plot the integrated heat per injection against the molar ratio of **PU141** to p300/CBP.
 - Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the K_d , n , ΔH , and ΔS .

Workflow Diagram:



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Caption: Workflow for Isothermal Titration Calorimetry.

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